2,3,3,3-Tetrafluoropropene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/l at 24 °c: 0.2 (very poor). The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

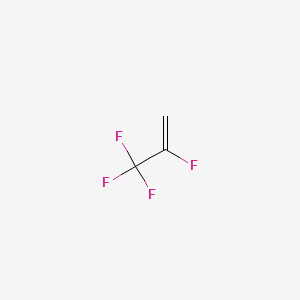

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRLMCRCYDHQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CFCF3, C3H2F4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-52-8 | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074728 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, COLOURLESS LIQUEFIED GAS. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-29.4 °C | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/l at 24 °C: 0.2 (very poor) | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (for liquid): 1.1 g/cm³ | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 21.1 °C: 600 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

754-12-1 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5N89242X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3,3,3-Tetrafluoropropene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoropropene, also known as HFO-1234yf, is a hydrofluoroolefin (HFO) that has garnered significant attention as a replacement for older generation hydrofluorocarbons (HFCs) due to its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2] Its chemical formula is C₃H₂F₄, and its structure features a double bond, which contributes to its short atmospheric lifetime. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is a fluorinated alkene. The molecule consists of a three-carbon propylene (B89431) backbone with four fluorine atoms. The IUPAC name for this compound is 2,3,3,3-tetrafluoroprop-1-ene.[3]

Key Identifiers:

-

IUPAC Name: 2,3,3,3-tetrafluoroprop-1-ene[3]

-

Common Name: this compound, HFO-1234yf

-

CAS Number: 754-12-1

-

Molecular Formula: C₃H₂F₄

-

SMILES: C=C(F)C(F)(F)F[3]

-

InChI Key: FXRLMCRCYDHQFW-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless gas under standard conditions.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 114.04 g/mol | [3] |

| Boiling Point | -29.4 °C | [3] |

| Melting Point | -152.2 °C | [4] |

| Density (liquid) | 1.1 g/cm³ at 25 °C | [3] |

| Solubility in Water | 0.1982 g/L at 24 °C (very poor) | [3] |

| Vapor Pressure | 600 kPa at 21.1 °C | [3] |

| Autoignition Temperature | 405 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | [3] |

Table 2: Safety and Hazard Information

| Property | Value | Reference |

| Flammability | Extremely flammable gas | [3] |

| Explosive Limits in Air | 6.2 - 12.3 % by volume | [3] |

| GHS Hazard Statements | H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated) | [3] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis route for this compound involves a two-step gas-phase reaction.[5]

Step 1: Formation of an Intermediate (e.g., 3-chloro-1,1,2-trifluoropropene)

-

Reactants: Chlorotrifluoroethylene (B8367) (CTFE) and a methyl halide (e.g., methyl chloride).[5]

-

Apparatus: A heated tube reactor, typically constructed from materials resistant to HCl and HF, such as nickel, Monel, or Inconel.[5]

-

Procedure:

-

A gaseous mixture of chlorotrifluoroethylene and methyl chloride is fed into the reactor.

-

The reactor is maintained at a high temperature, generally in the range of 600-900 °C.[5]

-

The contact time in the reactor is typically short, on the order of a few seconds.[6]

-

The output stream contains the intermediate product, such as CF₂=CFCH₂Cl.

-

Step 2: Fluorination to this compound

-

Reactants: The intermediate product stream from Step 1 and hydrogen fluoride (B91410) (HF).[5]

-

Catalyst: A fluorination catalyst, such as fluorinated chromia.[6]

-

Apparatus: A second reactor containing the catalyst bed.

-

Procedure:

-

The effluent from the first reactor is mixed with hydrogen fluoride gas.

-

This mixture is passed through the second reactor containing the heated fluorination catalyst (e.g., at 325 °C).[6]

-

The contact time in the second reactor is also in the range of a few seconds.[6]

-

The product stream contains this compound along with byproducts.

-

Purification of this compound

The product stream from the synthesis reaction is a mixture that includes the desired product, unreacted starting materials, intermediates, byproducts (such as HCl), and HF. Purification is typically achieved through distillation.[5]

-

Apparatus: A distillation column.

-

Procedure:

-

The crude product mixture is fed into a distillation column.

-

The column is operated at conditions that allow for the separation of this compound from the other components based on their boiling points.

-

The purified this compound is collected from the appropriate section of the column.

-

Analytical Methodology: Determination in Air Samples

A validated method for the determination of this compound in air samples involves collection on a sorbent tube followed by gas chromatography analysis.

-

Sample Collection:

-

Air samples are collected using two 3-section Anasorb CSC sorbent tubes in series.

-

A calibrated pump is used to draw air through the tubes at a flow rate of 0.02 L/min for up to 8 hours.

-

-

Sample Preparation:

-

The sorbent tubes are separated and capped after collection.

-

The contents of the sorbent tubes are extracted with methylene (B1212753) chloride.

-

-

Analysis:

-

The extract is analyzed by gas chromatography with flame ionization detection (GC-FID).

-

The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Atmospheric Degradation Pathway

This compound has a short atmospheric lifetime due to its reactivity with hydroxyl radicals (•OH). The degradation process ultimately leads to the formation of trifluoroacetic acid (TFA).

Biotransformation

In vivo studies in rats have shown that this compound is metabolized to a small extent. The primary metabolites identified are diastereomers of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine.[7] Minor metabolites include trifluoroacetic acid, 3,3,3-trifluorolactic acid, and others.[7] The biotransformation is thought to proceed via cytochrome P450 2E1-catalyzed epoxidation, followed by glutathione (B108866) conjugation or hydrolysis.[7]

Conclusion

This compound is a chemically significant compound with important applications as a low-GWP refrigerant. Its synthesis involves multi-step chemical processes, and its analysis can be performed using standard chromatographic techniques. Understanding its physicochemical properties, synthesis, and degradation pathways is crucial for its safe and effective use, as well as for assessing its environmental and biological impact. Further research into detailed laboratory-scale synthesis and purification protocols would be beneficial for academic and research applications.

References

- 1. Volume # 4(89), July - August 2013 — "Synthesis of this compound (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]

- 2. fluorined-chemicals.com [fluorined-chemicals.com]

- 3. This compound | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. US8071826B2 - Process for the preparation of this compound (HFO-1234yf) - Google Patents [patents.google.com]

- 6. Process for the preparation of this compound (hfo-1234yf) - Eureka | Patsnap [eureka.patsnap.com]

- 7. Biotransformation of this compound (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoropropene, commercially known as HFO-1234yf, is a hydrofluoroolefin (HFO) that has emerged as a prominent refrigerant with a low global warming potential (GWP) of less than 1, and zero ozone depletion potential (ODP).[1][2] Its thermodynamic properties are similar to R-134a, making it a suitable replacement in mobile air conditioning and other refrigeration applications.[2] The growing demand for environmentally benign refrigerants has spurred significant research and development into efficient and economically viable synthesis pathways for HFO-1234yf. This guide provides a comprehensive overview of the core synthetic routes, detailing experimental protocols, and presenting key quantitative data for researchers and professionals in the field.

Core Synthesis Pathways

The production of HFO-1234yf can be achieved through various chemical routes, often involving multi-step processes that include fluorination, dehydrofluorination, and dehydrochlorination reactions. The choice of pathway is often dictated by factors such as the availability and cost of starting materials, catalyst performance, and overall process efficiency.

Synthesis from Chlorotrifluoroethylene (B8367) (CTFE) and Methyl Halide

A notable process involves the reaction of chlorotrifluoroethylene (CTFE) with a methyl halide, followed by hydrofluorination.[3][4] This two-step gas-phase process is a significant route for HFO-1234yf production.[2]

Experimental Protocol:

-

Step 1: Intermediate Formation: A vaporized mixture of chlorotrifluoroethylene (CTFE) and methyl chloride (CH₃Cl) is fed into a nickel tube reactor. The reaction is conducted at a high temperature, typically between 500°C and 1000°C.[3] The effluent from this first step contains intermediate products, primarily 3-chloro-1,1,2-trifluoropropene (CF₂=CF-CH₂Cl).[2]

-

Step 2: Hydrofluorination: The intermediate product stream from the first reactor is then mixed with hydrogen fluoride (B91410) (HF) and fed into a second reactor. This reactor contains a fluorination catalyst, such as fluorinated chromium oxide.[2][3] The reaction is carried out at a temperature ranging from 275°C to 560°C.[3]

-

Purification: The final product stream, containing HFO-1234yf, HCl, unreacted HF, and other byproducts, is subjected to purification, typically through distillation, to isolate the HFO-1234yf.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Step 1: Intermediate Formation | ||

| Reactants | Chlorotrifluoroethylene (CTFE), Methyl Chloride (CH₃Cl) | [3] |

| Reactor Type | Nickel Tube | [3] |

| Temperature | 500°C - 1000°C (preferred 600°C - 900°C) | [3] |

| CTFE:Methyl Halide Molar Ratio | ~1:1 (range 0.7 to 1.5) | [3] |

| Contact Time | >0 to 5 seconds | [3] |

| Step 2: Hydrofluorination | ||

| Reactants | Intermediate Stream, Hydrogen Fluoride (HF) | [3] |

| Catalyst | Fluorinated Chromium Oxide, Activated Carbon | [3] |

| Temperature | 275°C - 560°C | [3] |

| HF:CTFE Molar Ratio | At least 1:1 (up to 5 equivalents) | [3] |

| Example Conversion Rates | ||

| Methyl Chloride Conversion | ~95% | [4] |

| CTFE Conversion | ~90% | [4] |

Logical Relationship Diagram:

References

An In-depth Technical Guide to HFO-1234yf

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3,3-Tetrafluoropropene (HFO-1234yf), a hydrofluoroolefin refrigerant of significant interest due to its low global warming potential. This document details its chemical identity, physicochemical properties, synthesis, environmental fate, and toxicological profile, supported by experimental data and methodologies.

Nomenclature and Chemical Identity

Quantitative Data Summary

The following tables summarize the key quantitative data for HFO-1234yf, covering its thermophysical, flammability, and toxicological properties.

Table 1: Thermophysical Properties of HFO-1234yf

| Property | Value | Units | Reference |

| Molecular Weight | 114.0 | g/mol | [2] |

| Boiling Point (at 101.3 kPa) | -29.5 | °C | [1] |

| Critical Temperature | 94.7 | °C | [2] |

| Critical Pressure | 33.81 | bar | [2] |

| Critical Density | 475.55 | kg/m ³ | [2] |

| Liquid Heat Capacity (at 25°C) | 1.411 | kJ/kg·K | [1] |

| Vapor Heat Capacity (at 25°C) | 1.066 | kJ/kg·K | [1] |

| Heat of Vaporization (at boiling point) | 180.1 | kJ/kg | [1] |

| Vapor Pressure (at 25°C) | 683 | kPa | [1] |

| Liquid Thermal Conductivity (at 25°C) | 0.067 | W/m·K | [1] |

| Solubility in Water (at 24°C) | 198.2 | mg/l | [2] |

| Atmospheric Lifetime | 11 | days | [1][5] |

| Global Warming Potential (100-year) | <1 | - | [1] |

| Ozone Depletion Potential | 0 | - | [2] |

Table 2: Flammability and Safety Data of HFO-1234yf

| Property | Value | Units | Reference |

| Lower Flammability Limit (LFL) | 6.2 | % vol. | [1] |

| Upper Flammability Limit (UFL) | 12.3 | % vol. | [1] |

| Auto-ignition Temperature | 405 | °C | [2] |

| Safety Classification (ASHRAE) | A2L | - | [2] |

Table 3: Toxicological Profile of HFO-1234yf

| Study Type | Species | Exposure | Result | Reference |

| Acute Inhalation Toxicity (4-hour) | Rat | Up to 405,800 ppm | No lethality | [2] |

| Acute Inhalation Toxicity (4-hour) | Mouse | Up to 101,850 ppm | No lethality | [2] |

| Acute Inhalation Toxicity (1-hour) | Rabbit | 100,000 ppm | No mortality or clinical signs of toxicity | [2] |

| Cardiac Sensitization | Dog | Up to 120,000 ppm | No sensitization to adrenalin | [2] |

| 90-Day Inhalation Study | Rat | Up to 50,000 ppm (6 hrs/day, 5 days/week) | No treatment-related adverse effects | [2] |

| Developmental Toxicity | Rat | Up to 50,000 ppm | No biologically significant effects | [2] |

| Genotoxicity (Micronucleus Assay) | Mouse, Rat | N/A | Not genotoxic | [2] |

| Genotoxicity (Unscheduled DNA Synthesis) | N/A | N/A | Not genotoxic | [2] |

| Mutagenicity (Ames Test) | S. typhimurium TA100, E. coli WP2 uvrA | ≥ 20% concentration | Mutagenic with metabolic activation | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological and material compatibility assessment of HFO-1234yf are outlined below.

Toxicology Testing

A comprehensive set of toxicological studies was conducted to evaluate the safety of HFO-1234yf, generally following internationally recognized guidelines such as those from the Organization for Economic Cooperation and Development (OECD).[5]

-

Acute Inhalation Toxicity:

-

Objective: To determine the potential for a single, short-term exposure to HFO-1234yf to cause lethality.

-

Methodology: Groups of rats and mice were exposed to various concentrations of HFO-1234yf for a single 4-hour period. Rabbits were exposed for 1 hour. The animals were then observed for a period of 14 days for any signs of toxicity and mortality.[2]

-

-

Cardiac Sensitization:

-

Objective: To assess the potential of HFO-1234yf to sensitize the heart to adrenaline, which could lead to cardiac arrhythmias.

-

Methodology: Dogs were administered adrenaline and simultaneously exposed to increasing concentrations of HFO-1234yf. Electrocardiograms were monitored for any cardiac irregularities.[2]

-

-

Repeated Dose Inhalation Toxicity (90-Day Study):

-

Objective: To evaluate the cumulative toxic effects of repeated exposure to HFO-1234yf over a 90-day period.

-

Methodology: Rats were exposed to HFO-1234yf at concentrations of 5,000, 15,000, and 50,000 ppm for 6 hours per day, 5 days a week, for 90 days. A thorough examination of the animals, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs and tissues, was conducted.[2]

-

-

Genotoxicity and Mutagenicity:

-

Objective: To assess the potential of HFO-1234yf to induce genetic mutations or chromosomal damage.

-

Methodology:

-

Ames Test: Salmonella typhimurium strains TA100 and Escherichia coli WP2 uvrA were exposed to HFO-1234yf at concentrations of 20% and higher, both with and without metabolic activation, to detect gene mutations.[2]

-

Micronucleus Assay: Mice and rats were exposed to HFO-1234yf, and their bone marrow cells were examined for the presence of micronuclei, an indicator of chromosomal damage.[2]

-

Unscheduled DNA Synthesis (UDS) Assay: This assay was performed to detect DNA repair, which is an indication of DNA damage.[2]

-

-

Material Compatibility Testing

-

Objective: To evaluate the compatibility of HFO-1234yf with common materials used in air conditioning systems, such as plastics, elastomers, and metals.

-

Methodology (Sealed Tube Method, based on ASHRAE Standard 97):

-

Coupons of the test materials (e.g., aluminum, copper, steel, various plastics and elastomers) were placed in sealed glass tubes.[5][6]

-

The tubes were charged with HFO-1234yf, a lubricant (such as polyalkylene glycol (PAG) or polyolester (POE)), and in some cases, contaminants like water or air.[5][6]

-

The sealed tubes were then aged at elevated temperatures (e.g., 100°C for plastics/elastomers, 175°C or 200°C for metals) for a period of two weeks.[5]

-

After aging, the materials were evaluated for changes in their physical and chemical properties.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to HFO-1234yf.

Caption: Overview of two patented synthesis pathways for HFO-1234yf.

Caption: Atmospheric degradation pathway of HFO-1234yf.

References

- 1. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 2. The acute, developmental, genetic and inhalation toxicology of this compound (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iifiir.org [iifiir.org]

- 4. Analytical method validation for the determination of this compound in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Stability and compatibility of HFOs | KTH [energy.kth.se]

Molecular formula and weight of 2,3,3,3-Tetrafluoropropene

An In-Depth Technical Guide to 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

Introduction

This compound, commonly known as HFO-1234yf, is a hydrofluoroolefin (HFO) with the molecular formula C₃H₂F₄.[1][2][3] It is a colorless gas under standard conditions.[2][4] This compound has garnered significant attention in recent years as a leading replacement for older hydrofluorocarbon (HFC) refrigerants, such as R-134a, particularly in automotive air conditioning systems.[2][3] Its prominence stems from its excellent environmental properties, specifically a very low global warming potential (GWP) and zero ozone depletion potential (ODP).[5][6]

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis protocols, primary applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in various applications, from refrigeration cycles to potential use as a chemical intermediate.

| Property | Value |

| Molecular Formula | C₃H₂F₄ / CH₂=CFCF₃ |

| Molecular Weight | 114.04 g/mol [1][2] |

| CAS Number | 754-12-1[1] |

| Appearance | Colorless Gas[2] |

| Boiling Point | -29.4 °C to -30 °C[1][2] |

| Density (liquid) | 1.1 g/cm³ at 25 °C[1][2] |

| Vapor Density (air=1) | 4.0[1][2] |

| Vapor Pressure | 600 kPa at 21.1 °C[1] |

| Water Solubility | 0.2 g/L at 24 °C (very poor)[1] |

| Autoignition Temperature | 405 °C[1] |

| Explosive Limits in Air | 6.2 - 12.3 vol%[1][2] |

| Global Warming Potential (100-year) | < 1[2][5] |

Primary Applications

The principal application of this compound is as a refrigerant in automotive air conditioning systems.[2][3] Its low GWP of less than 1 makes it an environmentally friendly alternative to R-134a, which has a GWP of 1430.[2][3] As of 2022, an estimated 90% of new vehicles in the United States use HFO-1234yf.[2] It can be used as a "near drop-in replacement" for R-134a, requiring minimal modifications to existing systems.[2][3]

Beyond its role in refrigeration, HFO-1234yf is explored for other uses:

-

Blowing Agents: It can be used in the production of foam insulation.

-

Chemical Synthesis: Its fluorinated structure makes it a valuable intermediate in the synthesis of new materials.[3]

-

Polymers: Research has been conducted on creating polymers and copolymers from HFO-1234yf for applications such as sealants, gaskets, tubing, and coatings.[7]

-

Pharmaceutical and Agrochemical Research: The compound is investigated in pharmaceutical and pesticide development due to its fluorinated properties.[3]

Experimental Protocols: Synthesis

Several industrial processes exist for the synthesis of this compound. A common method involves a two-step gas-phase process starting from chlorotrifluoroethylene (B8367) and a methyl halide.[8][9]

Protocol: Two-Step Gas-Phase Synthesis

Step 1: Formation of Intermediate Product Stream

-

Reactants: Chlorotrifluoroethylene (CF₂=CFCl) and a methyl halide (e.g., methyl chloride, CH₃Cl) are used as the primary reactants.[8] Methyl chloride is preferred.[8]

-

Reaction Conditions: The reaction is conducted in the vapor phase within a first reactor, which consists of a heated empty tube.[8]

-

Temperature: The temperature is maintained between 500 °C and 1000 °C, with a preferred range of 600 °C to 900 °C.[8]

-

Outcome: This thermal reaction produces an intermediate product stream containing precursors to HFO-1234yf, such as 3-chloro-1,1,2-trifluoropropene (CF₂=CFCH₂Cl).[9]

Step 2: Fluorination to this compound

-

Reactants: The intermediate product stream from the first step is fed into a second reactor along with hydrogen fluoride (B91410) (HF).[8]

-

Catalyst: The reaction is conducted in the presence of a fluorination catalyst.[8] Suitable catalysts include activated carbon, activated carbon impregnated with metal salts, chromium oxide, or fluorinated chromium oxide.[8]

-

Reaction Conditions: This step is also carried out in the vapor phase.[8] The HF converts the precursors into the final product.

-

Outcome: The resulting product stream contains this compound (HFO-1234yf).[8]

-

Purification: The HFO-1234yf is separated from the final product stream, typically by distillation.[8]

Safety, Handling, and Environmental Impact

Flammability and Hazards

This compound is classified as an extremely flammable gas (ASHRAE A2L - mild flammability).[5][10] Gas/air mixtures are explosive within the range of 6.2% to 12.3% by volume.[1][2]

-

Ignition: Ignition requires high temperatures, reportedly exceeding 900 °C.[2]

-

Hazards: The gas is heavier than air and can accumulate in low-lying areas, posing a risk of distant ignition or asphyxiation by displacing oxygen.[1][10] Upon combustion or contact with hot surfaces, it decomposes to produce toxic and corrosive fumes, including hydrogen fluoride and carbonyl fluoride.[2][10] Direct contact with the rapidly evaporating liquid can cause frostbite.[1][10]

Handling and Storage Protocols

-

Ventilation: Work should be conducted in well-ventilated areas.[11][12] Use of explosion-proof electrical equipment and lighting is mandatory.[10]

-

Personal Protective Equipment (PPE): Safety goggles or a face shield and cold-insulating gloves should be worn when handling the liquid.[1][11] For major releases, complete protective clothing, including a self-contained breathing apparatus, is required.[10]

-

Storage: Cylinders should be stored upright in a cool, dry, well-ventilated, and fireproof area, away from direct sunlight, heat, and ignition sources.[10][11][12] Do not expose to temperatures exceeding 50 °C.[11]

-

Spillage: In case of a leak, evacuate the area. If possible and safe, turn off the gas at the source.[1][10] The gas can be dispersed with a fine water spray, but a direct water jet on the liquid should be avoided.[1][10]

First Aid

-

Inhalation: Move the victim to fresh air and keep them at rest.[10][12] High concentrations can cause suffocation without warning; check oxygen content before entering an affected area.[10][13]

-

Skin Contact (Frostbite): Rinse the affected area with plenty of lukewarm water (40-44 °C).[12] Do NOT remove clothing. Seek immediate medical attention.[1][10][12]

-

Eye Contact (Frostbite): Immediately flush with plenty of water and seek immediate medical attention.[1][10]

Environmental Fate

HFO-1234yf has a short atmospheric lifetime of approximately 11 days.[5] While it has a negligible impact on the ozone layer and a very low GWP, its atmospheric degradation can produce trifluoroacetic acid (TFA), a persistent compound, which has raised some environmental concerns.[3][5]

References

- 1. This compound | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. WO2020070684A1 - Preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

- 7. POLYMERS FORMED FROM this compound AND ARTICLES AND USES THEREOF | TREA [trea.com]

- 8. US8071826B2 - Process for the preparation of this compound (HFO-1234yf) - Google Patents [patents.google.com]

- 9. Volume # 4(89), July - August 2013 — "Synthesis of this compound (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]

- 10. ICSC 1776 - this compound [inchem.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. go.lupinsys.com [go.lupinsys.com]

- 13. nationalref.com [nationalref.com]

An In-depth Technical Guide to the Physical and Chemical Properties of HFO-1234yf

Introduction

2,3,3,3-Tetrafluoropropene, commercially known as HFO-1234yf, is a hydrofluoroolefin refrigerant. It has emerged as a leading replacement for HFC-134a (1,1,1,2-tetrafluoroethane) in many applications, particularly in mobile air conditioning (MAC), due to its significantly lower global warming potential (GWP).[1][2][3] This document provides a comprehensive overview of the core physical and chemical properties of HFO-1234yf, intended for researchers, scientists, and professionals in related fields.

General and Physicochemical Properties

HFO-1234yf is a colorless, liquefied gas under pressure.[4][5] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2,3,3,3-Tetrafluoroprop-1-ene | [6] |

| Molecular Formula | CF₃CF=CH₂ | [6] |

| Molar Mass | 114.04 g/mol | [7] |

| Boiling Point (at 101.3 kPa) | -29.5 °C | [6][7] |

| Freezing Point (at 101.3 kPa) | -150 °C | [6] |

| Critical Temperature | 94.7 °C (367.85 K) | [7][8] |

| Critical Pressure | 3382 kPa (33.82 bar) | [7][8] |

| Critical Density | 476 - 478 kg/m ³ | [7][8] |

| Liquid Density (at 25°C) | 1092 kg/m ³ | [6][7] |

| Vapor Density (at boiling point) | 5.98 kg/m ³ | [6][7] |

| Vapor Pressure (at 25°C) | 683 kPa | [6] |

| Solubility in Water (at 24°C) | 198.2 mg/L | [1][9] |

| log P (n-octanol/water) | 2.15 | [1] |

Thermodynamic and Transport Properties

The thermodynamic and transport properties of HFO-1234yf are crucial for modeling its performance in refrigeration cycles. These properties are comparable to those of HFC-134a, allowing for its use in similarly designed systems with only modest modifications.[10][11]

Thermodynamic Properties

| Property | Value | Reference(s) |

| Heat of Vaporization (at boiling point) | 180.1 kJ/kg | [6] |

| Liquid Heat Capacity (at 25°C) | 1.411 kJ/(kg·K) | [6] |

| Vapor Heat Capacity (at 25°C, 101.3 kPa) | 1.066 kJ/(kg·K) | [6][7] |

Transport Properties

| Property | Value | Reference(s) |

| Liquid Thermal Conductivity (at 25°C) | 0.067 W/(m·K) | [6] |

| Vapor Thermal Conductivity (at 25°C) | 0.016 W/(m·K) | [6] |

| Liquid Viscosity (at 25°C) | 155.4 µPa·s (0.1554 cP) | [6] |

| Vapor Viscosity (at 25°C) | 12.3 µPa·s (0.0123 cP) | [6] |

| Surface Tension (at 25°C) | 6.17 x 10⁻³ N/m | [7] |

Safety and Flammability

HFO-1234yf is classified under ASHRAE Standard 34 in safety group A2L, designating it as having lower toxicity and lower flammability.[6][9] Its flammability characteristics are significantly milder than those of hydrocarbon refrigerants.[10]

| Property | Value | Reference(s) |

| ASHRAE Safety Classification | A2L | [6][12] |

| Lower Flammability Limit (LFL) in Air | 6.2 - 6.8% by volume | [1][12] |

| Upper Flammability Limit (UFL) in Air | 12.0 - 12.3% by volume | [1][12] |

| Autoignition Temperature | 405 °C | [1] |

| Minimum Ignition Energy (MIE) | > 5,000 mJ | |

| Burning Velocity | 1.2 ± 0.3 cm/s | [12] |

Inhalation of HFO-1234yf in high concentrations can cause asphyxiation by displacing oxygen.[4][5][9] Direct contact with the evaporating liquid can cause frostbite.[4][13]

Chemical Properties and Material Compatibility

Chemical Stability and Decomposition

HFO-1234yf possesses good thermal and chemical stability for use in typical refrigeration systems.[9] However, at high temperatures, such as those encountered in a vehicle fire or during improper handling (e.g., exposure to welding flames), it can decompose.[6][12] The pyrolysis temperature range for HFO-1234yf is reported to be between 170-190 °C.[14]

Combustion and thermal decomposition can produce hazardous substances, including:

-

Hydrogen Fluoride (B91410) (HF)[12][14]

-

Carbonyl Difluoride (COF₂)[12]

-

Carbon Monoxide (CO)[12]

-

Carbon Dioxide (CO₂)[12]

-

Other fluorinated hydrocarbons (e.g., CHF₃, CF₄, C₂F₆)[12][14]

Carbonyl difluoride is highly reactive with water and decomposes into hydrogen fluoride and carbon dioxide upon contact with moisture.[12]

Material Compatibility

HFO-1234yf has been shown to be compatible with many materials commonly used in air conditioning and refrigeration systems. However, compatibility is highly dependent on the specific material, lubricant, and operating conditions.

Lubricants: HFO-1234yf is miscible with polyalkylene glycol (PAG) and polyol ester (POE) oils.[9][11] However, it generally shows lower solubility in PAG lubricants compared to HFC-134a, which can affect oil return to the compressor.[15][16] Optimized PAG lubricant formulations have been developed specifically for use with HFO-1234yf.[10]

Elastomers & Plastics: Compatibility studies have been performed by organizations like the SAE International Cooperative Research Project (CRP1234).[10] The tables below summarize the compatibility of HFO-1234yf with various elastomers and plastics in the presence of a PAG lubricant.

Table 4.1: Elastomer Compatibility with HFO-1234yf/PAG Oil

| Elastomer | Linear Swell (%) | Weight Gain (%) | Hardness Change (Delta) |

| Neoprene WRT | 0.0 | -0.3 | 1.0 |

| HNBR | 1.6 | 5.5 | -7.0 |

| NBR | -1.2 | -0.7 | 4.0 |

| EPDM | -0.5 | -0.6 | 4.0 |

| Silicone | -0.5 | 2.5 | -14.5 |

| Butyl Rubber | -1.6 | -1.9 | 0.5 |

| (Data sourced from reference[10]) |

Table 4.2: Plastics Compatibility with HFO-1234yf/PAG Oil

| Plastic | Weight Change (%) | Physical Change Rating |

| Polyester | 4.4 | 0 |

| Nylon | -1.5 | 1 |

| Epoxy | 0.3 | 1 |

| Polyethylene Terephthalate | 2.0 | 0 |

| Polyimide | 0.2 | 0 |

| (Data sourced from reference[10]. Rating: 0=best) |

Environmental Properties

The primary driver for the adoption of HFO-1234yf is its favorable environmental profile compared to HFCs.

| Property | Value | Reference(s) |

| Ozone Depletion Potential (ODP) | 0 | [6] |

| Global Warming Potential (GWP, 100-year) | <1 | [1] |

| Atmospheric Lifetime | 10-14 days |

Atmospheric Degradation

The short atmospheric lifetime of HFO-1234yf is due to the presence of a carbon-carbon double bond, which makes the molecule susceptible to reaction with atmospheric hydroxyl (OH) radicals.[17] This rapid degradation prevents it from persisting in the atmosphere and contributing significantly to global warming.

The atmospheric degradation of HFO-1234yf proceeds via a series of reactions that ultimately lead to the formation of trifluoroacetic acid (TFA).[1][18][19] It is estimated that 100% of HFO-1234yf that leaks into the atmosphere photo-oxidizes into TFA.[18][19] TFA is a persistent substance that is removed from the atmosphere via wet and dry deposition and accumulates in water bodies.[20] Unlike some other HFOs, HFO-1234yf has not been found to form the potent greenhouse gas HFC-23 as a breakdown product.[1][21]

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of refrigerant properties. Below are outlines of typical experimental protocols.

Protocol for Flammability Limit Determination

This protocol is based on standard methods like ASTM E681 for determining the concentration limits of flammability of chemicals.

-

Apparatus: A closed, spherical test vessel (typically 5-L or 12-L glass flask) equipped with an ignition source (e.g., electric spark with a defined energy), a pressure transducer, and a vacuum pump.

-

Preparation: The test vessel is evacuated and heated to a specified temperature (e.g., 60°C).

-

Mixture Creation: A calculated partial pressure of HFO-1234yf is introduced into the vessel, followed by the addition of a gaseous oxidizer (e.g., dry air) to reach a total pressure of 101.3 kPa. The concentrations are varied systematically.

-

Ignition: After a mixing period, the ignition source is activated.

-

Observation: A flammable event is recorded if the pressure rise in the vessel exceeds a certain threshold (e.g., 7% of the initial absolute pressure).

-

Data Analysis: The test is repeated with varying concentrations of HFO-1234yf to identify the minimum concentration (LFL) and maximum concentration (UFL) that support combustion.

Protocol for Material Compatibility Testing (Sealed Tube Method)

This protocol is adapted from standards such as ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Materials."

-

Sample Preparation: Samples of the material to be tested (e.g., elastomer O-rings, plastic coupons) are cleaned, dried, and their initial properties are measured (e.g., weight, volume, hardness). Metal coupons (e.g., steel, copper, aluminum) are often included as catalysts.

-

Tube Loading: The material samples, metal coupons, a specified amount of lubricant (e.g., PAG oil), and a precise charge of HFO-1234yf are placed into a heavy-walled glass tube.

-

Sealing: The tube is cooled in a cold bath (e.g., liquid nitrogen) to condense the refrigerant, then evacuated to remove non-condensable gases, and finally sealed using a torch.

-

Aging: The sealed tubes are placed in an oven at an elevated temperature (e.g., 175°C) for a specified duration (e.g., 14 days) to accelerate aging.

-

Post-Test Analysis: After aging, the tubes are cooled and carefully opened. The material samples are removed, cleaned, and their properties (weight, volume, hardness, visual appearance) are re-measured. The lubricant and refrigerant can also be analyzed for degradation products using techniques like gas chromatography (GC) or titration to measure acidity.

-

Evaluation: The changes in the material's properties are calculated and compared against acceptance criteria to determine compatibility.

Protocol for Thermal Conductivity Measurement (Hot-Wire Method)

This protocol describes a transient hot-wire method, a common technique for measuring the thermal conductivity of fluids.

-

Apparatus: A test cell containing the fluid sample and two thin platinum wires. One wire acts as a heater, and the other acts as a temperature sensor (or the same wire serves both functions). The cell is placed in a thermostat to maintain a constant initial temperature.

-

Measurement Principle: The method relies on measuring the transient temperature rise of the wire when a step-voltage is applied, causing it to heat up. The rate of temperature increase is related to the thermal conductivity of the surrounding fluid.

-

Procedure: a. The test cell is filled with HFO-1234yf and allowed to reach thermal equilibrium at the desired temperature and pressure. b. A constant power is supplied to the heating wire for a short duration (typically a few seconds). c. The temperature rise of the wire is recorded as a function of time with high precision.

-

Data Analysis: The thermal conductivity (λ) is calculated from the slope of the line plotting the temperature rise against the logarithm of time, based on the solution to the heat conduction equation for this geometry. The effects of natural convection and radiation are minimized by using a short measurement time and small wire diameter.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. entalpiaeurope.eu [entalpiaeurope.eu]

- 4. scribd.com [scribd.com]

- 5. coolingedge.co.uk [coolingedge.co.uk]

- 6. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 7. climalife.co.uk [climalife.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. gas-servei.com [gas-servei.com]

- 10. cantas.com [cantas.com]

- 11. rydahlsreservdelar.se [rydahlsreservdelar.se]

- 12. varmtochkallt.se [varmtochkallt.se]

- 13. kaeltetechnik-shop.at [kaeltetechnik-shop.at]

- 14. researchgate.net [researchgate.net]

- 15. renewableinstitute.org [renewableinstitute.org]

- 16. researchgate.net [researchgate.net]

- 17. shrieve.com [shrieve.com]

- 18. ATMOsphere Report Examines Rising Threat of HFOs and TFA to Health and the Environment - ATMOsphere [atmosphere.cool]

- 19. openaccessgovernment.org [openaccessgovernment.org]

- 20. refindustry.com [refindustry.com]

- 21. fluorocarbons.org [fluorocarbons.org]

An In-depth Technical Guide on the Thermodynamic Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoropropene, commercially known as HFO-1234yf, is a hydrofluoroolefin (HFO) that has emerged as a prominent refrigerant with a significantly lower global warming potential (GWP) compared to its predecessors, such as R-134a.[1][2][3][4][5] Its favorable environmental profile, coupled with thermodynamic properties similar to R-134a, has made it a near drop-in replacement in various applications, most notably in mobile air conditioning systems.[1][6] This technical guide provides a comprehensive overview of the core thermodynamic properties of HFO-1234yf, detailing the experimental protocols for their determination and presenting the data in a clear, comparative format.

Core Thermodynamic Properties

A thorough understanding of the thermodynamic and transport properties of HFO-1234yf is crucial for the design, analysis, and optimization of refrigeration and thermal management systems. These properties dictate the efficiency, capacity, and operational characteristics of such systems.

General and Physical Properties

HFO-1234yf is a colorless gas with the chemical formula C3H2F4 and a molar mass of 114 g/mol .[3] It is classified as a mildly flammable (A2L) refrigerant.[1][5]

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | CF3CF=CH2 |

| Molecular Weight ( g/mol ) | 114.04 |

| Boiling Point at 101.3 kPa (°C) | -29.55[1] |

| Freezing Point at 101.3 kPa (°C) | -150 |

| Critical Temperature (°C) | 94.70[7] |

| Critical Pressure (bar) | 33.82[7] |

| Critical Density ( kg/m ³) | 476[7] |

| Global Warming Potential (100-year) | <1[4] |

| Ozone Depletion Potential | 0[1] |

Vapor Pressure

The vapor pressure of a refrigerant is a critical parameter that determines its operating pressures at different temperatures. The vapor pressure of HFO-1234yf has been extensively measured and is found to be very similar to that of R-134a, facilitating its use in existing system designs with minimal modifications.[8]

| Temperature (°C) | Vapor Pressure (kPa) |

| -46.51 | 45 |

| -44.45 | 50 |

| -42.56 | 55 |

| -40.79 | 60 |

| 25 | 683[7] |

| 50 | 1302[7] |

Density

The density of both the liquid and vapor phases of HFO-1234yf is essential for calculating mass flow rates, charge optimization, and heat transfer characteristics.

| Property | Value |

| Liquid Density at 25°C ( kg/m ³) | 1092[1] |

| Saturated Liquid Density at 25°C ( kg/m ³) | 1092[7] |

| Vapor Density at Boiling Point ( kg/m ³) | 5.98[1][7] |

Specific Heat

Specific heat capacity (Cp) represents the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is vital for energy calculations in heating and cooling processes.

| Property | Value |

| Liquid Heat Capacity at 25°C (kJ/kg·K) | 1.411[1] |

| Vapor Heat Capacity at 25°C (kJ/kg·K) | 1.066[1] |

| Specific Heat of Liquid at 25°C (kJ/(kg.K)) | 1.392[7] |

Enthalpy and Entropy

Enthalpy and entropy are fundamental thermodynamic properties used to analyze refrigeration cycles and determine their efficiency. The reference state for enthalpy and entropy is typically defined as 200 kJ/kg and 1 kJ/kg·K, respectively, for the saturated liquid at 0°C.[9]

| Property | Value |

| Heat of Vaporization at Boiling Point (kJ/kg) | 180.1[1] |

| Latent Heat of Vaporization at Boiling Point (kJ/kg) | 180.25[7] |

Transport Properties

Transport properties, including viscosity and thermal conductivity, are crucial for modeling fluid flow and heat transfer within a system.

| Property | Value |

| Liquid Viscosity at 25°C (mPa·s) | 0.1554 |

| Vapor Viscosity at 25°C (mPa·s) | 0.0123 |

| Thermal Conductivity of Liquid at 25°C (W/m·K) | 0.064[7] |

| Thermal Conductivity of Vapor at 1.013 bar (W/m·K) | 0.014[7] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Several key experimental techniques have been employed in the characterization of HFO-1234yf.

p-ρ-T (Pressure-Density-Temperature) Measurements

The pressure-density-temperature (p-ρ-T) behavior of HFO-1234yf has been measured using a two-sinker densimeter .[10][11][12] This apparatus allows for measurements over a wide range of temperatures and pressures, encompassing both the compressed liquid and vapor phases.

Methodology:

-

A sample of high-purity HFO-1234yf is introduced into a measurement cell.

-

The cell contains two sinkers of known mass and volume, typically made of a material like tantalum.

-

A magnetic suspension coupling is used to weigh the sinkers within the fluid at various temperatures and pressures.

-

The density of the fluid is determined from the buoyant forces acting on the sinkers.

-

Temperature is controlled and measured with high-precision thermometers, such as standard platinum resistance thermometers (SPRTs).[12]

-

Pressure is measured using calibrated pressure transducers.[12]

-

Corrections are applied for factors such as the force transmission error in the magnetic coupling and vertical density gradients within the cell.[10][11]

Vapor Pressure Measurements

Vapor pressure is typically measured using a constant-volume apparatus .[8][13]

Methodology:

-

A known amount of the substance is placed in a thermostatically controlled cell of a fixed volume.

-

The temperature of the cell is precisely controlled and measured.

-

The pressure inside the cell, which corresponds to the vapor pressure at that temperature, is measured using a high-accuracy pressure transducer.

-

Measurements are taken over a range of temperatures to establish the vapor pressure curve.

-

The experimental data is often fitted to a correlation equation, such as the Wagner equation, to represent the vapor pressure as a function of temperature.[8]

Viscosity Measurements

The viscosity of HFO-1234yf has been measured using various techniques, including a vibrating-wire viscometer .

Methodology:

-

A thin wire is suspended in the fluid sample.

-

The wire is made to oscillate at its resonant frequency by an applied magnetic field.

-

The damping of the wire's oscillation, which is related to the viscosity of the fluid, is measured.

-

The viscosity is then calculated from the measured damping and the physical properties of the wire.

-

This method can be applied to both liquid and gas phases over a range of temperatures and pressures.

Visualizations

Experimental Workflow for p-ρ-T Measurements

Caption: Workflow for determining p-ρ-T properties.

Logical Relationship of Thermodynamic Properties for System Design

Caption: Impact of properties on system design.

Conclusion

The thermodynamic properties of this compound (HFO-1234yf) have been extensively studied and are well-characterized, confirming its suitability as a low-GWP refrigerant. Its similarity to R-134a in terms of key properties like vapor pressure and density allows for its integration into existing technologies with minimal redesign. The experimental protocols outlined in this guide provide a foundation for the continued investigation and validation of the thermophysical properties of HFO-1234yf and other next-generation refrigerants. This comprehensive understanding is paramount for the development of efficient, safe, and environmentally responsible thermal management solutions.

References

- 1. honeywell-refrigerants.com [honeywell-refrigerants.com]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. R1234yf Refrigerant | ARC Industry Site [arctick.org]

- 5. entalpiaeurope.eu [entalpiaeurope.eu]

- 6. melchionimotion.com [melchionimotion.com]

- 7. climalife.co.uk [climalife.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. opteon.com [opteon.com]

- 10. Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p-ρ-T Measurements and an Equation of State | NIST [nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,3,3,3-Tetrafluoropropene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoropropene, commonly known as HFO-1234yf, is a hydrofluoroolefin that has garnered significant attention as a refrigerant with a low global warming potential. Beyond its primary application in refrigeration, its unique physicochemical properties make it a subject of interest as a potential solvent in various chemical processes, including extractions and reaction media. Understanding its solubility in a range of organic solvents is crucial for exploring and optimizing these applications. This technical guide provides a comprehensive overview of the available quantitative data on the solubility of HFO-1234yf in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Quantitative Solubility Data

The solubility of HFO-1234yf has been investigated in several organic solvents, primarily focusing on lubricants used in refrigeration systems and, to a lesser extent, common organic solvents. The following tables summarize the available quantitative data from the scientific literature.

Solubility in Lubricant Oils

The miscibility and solubility of refrigerants in lubricant oils are critical for the reliability and efficiency of refrigeration systems. Polyol ester (POE) and polyalkylene glycol (PAG) oils are common lubricants used with HFO-1234yf.

Table 1: Solubility of HFO-1234yf in Polyol Ester (POE ISO VG 32) Lubricant

| Temperature (K) | Pressure (MPa) | Mass Fraction of HFO-1234yf |

| 283.15 | ~0.1 | Data not explicitly provided in abstracts |

| 298.15 | ~0.2 | Data not explicitly provided in abstracts |

| 313.15 | ~0.4 | Data not explicitly provided in abstracts |

| 348.15 | ~0.6 | Data not explicitly provided in abstracts |

| Note: The provided source indicates that vapor-liquid equilibrium (PTx) measurements were performed over a temperature range from 248.15 to 348.15 K and pressures up to 0.6 MPa. However, the explicit mass fraction data points are not available in the abstract. A nonrandom two-liquid (NRTL) activity coefficient model was used to correlate the measured solubility. |

Table 2: Solubility of HFO-1234yf in Polyalkylene Glycol (PAG) and Double-Capped PAG (DC-PAG) Oils

| Temperature (K) | Pressure (bar) | Mass Fraction of HFO-1234yf in PAG | Mass Fraction of HFO-1234yf in DC-PAG |

| 258 | Pressure varies with composition | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |

| 273 | Pressure varies with composition | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |

| 298 | Pressure varies with composition | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |

| 313 | Pressure varies with composition | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |

| 338 | Pressure varies with composition | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts |

| Note: The source indicates that solubility was measured at isothermal conditions in the temperature range between 258 K and 338 K. It was noted that the solubility of R134a is better than R1234yf in PAG oil.[1] Partial immiscibility was observed in the high R1234yf mass fraction region at temperatures higher than 293.15 K with PAG oil and higher than 303.15 K with DC-PAG oil. |

Vapor-Liquid Equilibrium (VLE) with Other Refrigerants

Vapor-liquid equilibrium data for binary mixtures of HFO-1234yf with other refrigerants provide indirect information about its solubility and intermolecular interactions.

Table 3: Summary of Vapor-Liquid Equilibrium Studies for HFO-1234yf with Other Refrigerants

| Binary Mixture | Temperature Range (K) | Pressure Range (MPa) | Key Findings |

| HFO-1234yf + R32 | 273 - 333 | Not specified | No azeotropic behavior observed.[2][3] |

| HFO-1234yf + R125 | 273 - 333 | Not specified | No azeotropic behavior observed.[2][3] |

| HFO-1234yf + R134a | 273 - 333 | Not specified | Azeotropic behavior observed around 50/50 wt%.[2][3] |

| HFO-1234yf + HFO-1234ze(E) | 284 - 334 | Up to ~1.2 | No azeotropic behavior observed.[4] |

| HFO-1234yf + HFO-1243zf | 283.15 - 323.15 | ~0.4 - 1.3 | No azeotropic behavior observed.[5] |

| HFO-1234yf + R1132(E) | 263 - 323 | Not specified | VLE data measured for two mixing ratios.[6] |

| HFO-1234yf + HFC-41 | 273 - 323 | Not specified | Molecular dynamics simulation of VLE properties.[7] |

| HFO-1234yf + HFO-1123 | 220 - 310 | Not specified | Predictive data from molecular simulation.[8][9] |

Solubility of a Solid Solute in HFO-1234yf and Comparison with Organic Solvents

A study on the feasibility of using HFO-1234yf for the extraction of biopharmaceuticals provides valuable insight into its solvent capabilities by measuring the solubility of artemisinin.

Table 4: Experimental Solubility of Artemisinin (mole fraction × 10³) in HFO-1234yf and Various Organic Solvents

| Temperature (K) | HFO-1234yf | Methanol | Hexane | Heptane |

| 283.15 ± 1.00 | 1.44 ± 0.02 | 0.56 ± 0.01 | 0.05 ± 0.01 | 0.05 ± 0.01 |

| 294.15 ± 1.00 | 1.53 ± 0.08 | 1.17 ± 0.02 | 0.11 ± 0.02 | 0.13 ± 0.02 |

| This data indicates that for a complex organic molecule like artemisinin, HFO-1234yf can be a better solvent than some common organic solvents at lower temperatures.[10] |

Experimental Protocols

The determination of gas solubility in liquids can be approached through various experimental techniques. The most common methods cited in the literature for systems involving HFO-1234yf are the static-analytic and static-synthetic methods for vapor-liquid equilibrium and a gravimetric microbalance method for solubility in low-volatility liquids.

Static-Analytic Method for Vapor-Liquid Equilibrium (VLE)

This method is widely used for determining the VLE of refrigerant mixtures.

Principle: A known overall composition of the mixture is introduced into a thermostatically controlled equilibrium cell of a known volume. The system is agitated until thermal and phase equilibrium is reached. At equilibrium, small samples of the liquid and vapor phases are extracted and their compositions are determined, typically by gas chromatography. The equilibrium pressure is also measured.

Detailed Methodology:

-

Apparatus Preparation: The equilibrium cell and all connecting lines are thoroughly cleaned and evacuated to remove any residual air and moisture.

-

Sample Preparation and Introduction: The pure components (e.g., HFO-1234yf and the organic solvent) are degassed to remove any dissolved non-condensable gases. A mixture of a precisely known overall composition is then prepared, often by gravimetric methods, and introduced into the equilibrium cell.

-

Equilibration: The equilibrium cell is submerged in a thermostatic bath to maintain a constant temperature. The mixture is agitated using a magnetic stirrer to facilitate the attainment of equilibrium. The pressure inside the cell is continuously monitored. Equilibrium is considered to be reached when the pressure remains constant over a significant period.

-

Sampling: Once equilibrium is established, microsamples of the liquid and vapor phases are carefully withdrawn from the cell. This is often achieved using specialized sampling valves (e.g., ROLSI™ samplers) designed to capture a representative sample without disturbing the equilibrium.

-

Compositional Analysis: The composition of the withdrawn samples is determined using a gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector - TCD). The GC is calibrated beforehand with standard mixtures of known compositions.

-

Data Acquisition: The equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases are recorded.

-

Isothermal Series: The procedure is repeated at different overall compositions to construct a complete isothermal pressure-composition (P-x-y) diagram. The entire process can then be repeated at different temperatures.

Gravimetric Microbalance Method for Solubility in Low-Volatility Liquids

This technique is particularly suitable for measuring the solubility of gases in liquids with very low vapor pressures, such as lubricant oils.

Principle: A sensitive microbalance is used to measure the mass increase of a liquid sample as it absorbs the gas at a constant temperature and pressure.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of the non-volatile liquid (e.g., POE oil) is placed in the sample basket of the microbalance. The sample is then degassed under vacuum and at an elevated temperature to remove any dissolved gases and moisture.

-

Apparatus Setup: The microbalance is housed in a pressure- and temperature-controlled chamber. The temperature is maintained using a thermostatic fluid jacket or an electric furnace.

-

Sorption Measurement: The gas of interest (HFO-1234yf) is introduced into the chamber at a specific pressure. The microbalance continuously records the mass of the sample. The mass increases as the gas dissolves into the liquid.

-

Equilibrium Determination: The measurement continues until the mass of the sample no longer changes, indicating that equilibrium has been reached.

-

Data Analysis: The mass of the absorbed gas is determined from the difference between the final and initial mass of the sample. The solubility can then be expressed in terms of mass fraction or mole fraction.

-

Pressure and Temperature Series: The experiment is repeated at different pressures to obtain a solubility isotherm. The entire set of measurements can be performed at various temperatures to study the temperature dependence of the solubility.

Mandatory Visualizations

Experimental Workflow for VLE Measurement using the Static-Analytic Method

Caption: Workflow for VLE determination by the static-analytic method.

Logical Relationship of Factors Affecting HFO-1234yf Solubility

Caption: Key factors influencing the solubility of HFO-1234yf.

References

- 1. researchgate.net [researchgate.net]

- 2. mech.u-fukui.ac.jp [mech.u-fukui.ac.jp]

- 3. Vapor and Liquid (p-ρ-T-x) Measurements of Binary Refrigerant Blends Containing R-32, R-152a, R-227ea, R-1234yf, and R-1234ze(E) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iris.cnr.it [iris.cnr.it]

- 6. iifiir.org [iifiir.org]

- 7. thermalscience.rs [thermalscience.rs]

- 8. Molecular simulation data for the vapor-liquid phase equilibria of binary mixtures of HFO-1123 with R-32, R-1234yf, R-1234ze(E), R-134a and CO2 and their modelling by the PCP-SAFT equation of state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

2,3,3,3-Tetrafluoropropene vibrational spectra analysis

An In-depth Technical Guide to the Vibrational Spectra Analysis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

Introduction

This compound, commonly known as HFO-1234yf, is a hydrofluoroolefin that has emerged as a prominent refrigerant replacement for 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) in applications such as mobile air conditioners.[1] Its significance stems from its low global warming potential (GWP), making it an environmentally friendlier alternative.[1][2] A thorough understanding of its molecular structure and properties is crucial for its application and for modeling its behavior. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive method for investigating the molecular vibrations and, by extension, the structural characteristics of HFO-1234yf.[3][4]

This technical guide provides a comprehensive overview of the vibrational spectra analysis of HFO-1234yf. It details the experimental methodologies, presents a consolidated summary of vibrational frequency data, and outlines the workflow for spectral analysis and interpretation, intended for researchers and scientists in chemistry and materials science.

The acquisition of high-quality vibrational spectra is fundamental to the analysis. The following sections describe the typical experimental protocols for FTIR and Raman spectroscopy as applied to HFO-1234yf, based on methodologies reported in the literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular functional groups and structure.[3] For HFO-1234yf, gas-phase spectra are particularly important for observing rotational-vibrational features.

Methodology:

-

Sample Preparation: Gaseous HFO-1234yf is introduced into a gas cell with appropriate IR-transparent windows (e.g., KBr or CsI). The cell path length and sample pressure are optimized to achieve absorbance values within the linear range of the detector.

-

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker vertex 80v, is typically used.[5] The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: Spectra are recorded over a broad mid-infrared to far-infrared range (e.g., 9500–30 cm⁻¹).[6][7] A suitable resolution (e.g., 0.5 cm⁻¹) is selected to resolve the vibrational bands. A number of scans (e.g., 100-200) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the spectrum. A background spectrum (of the empty gas cell) is recorded under identical conditions and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light.[3] It is particularly sensitive to non-polar bonds and provides valuable information about the molecular backbone.

Methodology:

-

Sample Preparation: HFO-1234yf can be analyzed in all three phases.[1][5]

-

Instrumentation: A Raman spectrometer equipped with a continuous-wave laser source is used. A common choice is an argon-ion laser with an excitation wavelength of 514.5 nm.[5] A microscope is often used to focus the laser onto the sample and collect the scattered light.

-

Data Acquisition: The scattered light is collected at a 90° angle to the incident beam and passed through a monochromator to a sensitive detector (e.g., a CCD camera). Spectra are collected over a typical Raman shift range (e.g., 100 to 3500 cm⁻¹).

-

Data Processing: The raw data may require processing steps such as cosmic ray removal and baseline correction to remove background fluorescence.[8]

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scribd.com [scribd.com]

- 6. Disentangling the IR spectra of this compound using an ab initio description of vibrational polyads by means of canonical Van Vleck perturbation theory [iris.unive.it]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

A Comprehensive Technical Review of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoropropene, commonly known as HFO-1234yf, is a hydrofluoroolefin (HFO) that has emerged as a prominent refrigerant with a significantly lower global warming potential (GWP) than its predecessors.[1][2][3] Believed to have a GWP of less than 1, it is a viable alternative to hydrofluorocarbons (HFCs) like R-134a, which has a GWP of 1430.[2][4] This technical guide provides a comprehensive review of the existing research on HFO-1234yf, focusing on its properties, synthesis, applications, environmental impact, and safety profile. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this compound.

Core Properties of HFO-1234yf

HFO-1234yf is a colorless gas with thermodynamic properties similar to R-134a, making it a suitable "near drop-in replacement" in many existing systems, particularly in automotive air conditioning.[1][2] Its chemical formula is CH₂=CFCF₃.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of HFO-1234yf is presented in the table below.

| Property | Value | References |

| Molar Mass | 114.04 g/mol | [5][6] |

| Boiling Point (at 1.013 bar) | -29.49 °C | [5] |

| Critical Temperature | 94.70 °C (367.85 K) | [5][6][7] |

| Critical Pressure | 33.82 bar (3.382 MPa) | [5][6][7] |